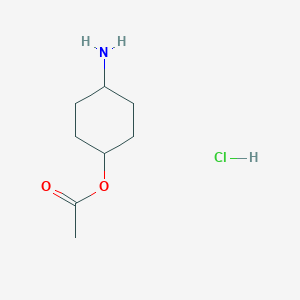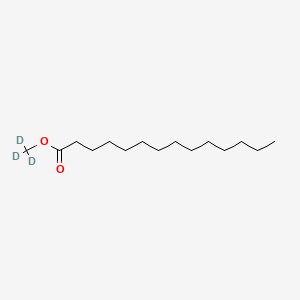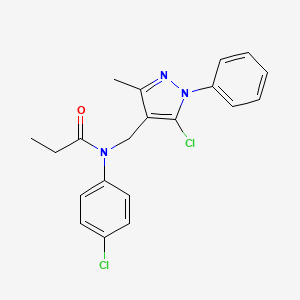
trans-4-Amino-acetate Cyclohexanol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Amino-acetate Cyclohexanol Hydrochloride: is a chemical compound with the molecular formula C6H13NO · HCl. This compound is used as a raw material in organic synthesis and serves as an important intermediate in the synthesis of various drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Paracetamol: One common method involves starting from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution.
From Cyclohexanal: Another method involves reacting cyclohexanal with ammonia (or aqueous ammonia) under basic conditions to form trans-4-Aminocyclohexanol.
Industrial Production Methods: The industrial production of trans-4-Amino-acetate Cyclohexanol Hydrochloride typically follows the same synthetic routes mentioned above, with optimizations for large-scale production to ensure cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-Amino-acetate Cyclohexanol Hydrochloride can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Catalytic Hydrogenation: Used in the preparation from paracetamol.
Basic Conditions: Used in the reaction with cyclohexanal and ammonia.
Major Products:
N-Substituted 7-azabicyclo[2.2.1]heptanes: Formed via transannular nucleophilic displacement.
trans-4-Methoxyoxalamido-1-cyclohexanol: Another product formed from specific reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a raw material in organic synthesis .
- Intermediate in the synthesis of drugs such as Ambroxol hydrochloride .
Biology and Medicine:
Industry:
Wirkmechanismus
The specific mechanism of action for trans-4-Amino-acetate Cyclohexanol Hydrochloride is not well-documented. its derivatives, such as those used in drug synthesis, often act by interacting with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or interact with receptors to exert their effects .
Vergleich Mit ähnlichen Verbindungen
cis-4-Amino-cyclohexanol Hydrochloride: Similar in structure but differs in the spatial arrangement of atoms.
trans-2-Aminocyclohexanol Hydrochloride: Another isomer with different properties.
Uniqueness:
Eigenschaften
CAS-Nummer |
61367-37-1 |
|---|---|
Molekularformel |
C8H16ClNO2 |
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
(4-aminocyclohexyl) acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3;1H |
InChI-Schlüssel |
UJLZFPLEBIWJIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC(CC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)








![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)

![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)
![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)
